molecular formula C24H20Cl2N2O B12492676 1-{2-[(2,4-dichlorobenzyl)oxy]naphthalen-1-yl}-N-(pyridin-3-ylmethyl)methanamine

1-{2-[(2,4-dichlorobenzyl)oxy]naphthalen-1-yl}-N-(pyridin-3-ylmethyl)methanamine

Cat. No.: B12492676
M. Wt: 423.3 g/mol
InChI Key: XWGVLJGJMAMXJF-UHFFFAOYSA-N
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Description

The compound ({2-[(2,4-DICHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)(PYRIDIN-3-YLMETHYL)AMINE is a complex organic molecule featuring a naphthalene core substituted with a 2,4-dichlorophenyl group and a pyridin-3-ylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({2-[(2,4-DICHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)(PYRIDIN-3-YLMETHYL)AMINE typically involves multiple steps, including the formation of the naphthalene core, the introduction of the 2,4-dichlorophenyl group, and the attachment of the pyridin-3-ylmethylamine moiety. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. Continuous flow microreactor systems can be employed to enhance reaction efficiency and control reaction conditions more precisely .

Chemical Reactions Analysis

Types of Reactions

({2-[(2,4-DICHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)(PYRIDIN-3-YLMETHYL)AMINE: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives .

Mechanism of Action

The mechanism by which ({2-[(2,4-DICHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)(PYRIDIN-3-YLMETHYL)AMINE exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological processes . Detailed studies on its binding affinity and specificity are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

({2-[(2,4-DICHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)(PYRIDIN-3-YLMETHYL)AMINE: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for versatile applications in different fields of research and industry .

Properties

Molecular Formula

C24H20Cl2N2O

Molecular Weight

423.3 g/mol

IUPAC Name

N-[[2-[(2,4-dichlorophenyl)methoxy]naphthalen-1-yl]methyl]-1-pyridin-3-ylmethanamine

InChI

InChI=1S/C24H20Cl2N2O/c25-20-9-7-19(23(26)12-20)16-29-24-10-8-18-5-1-2-6-21(18)22(24)15-28-14-17-4-3-11-27-13-17/h1-13,28H,14-16H2

InChI Key

XWGVLJGJMAMXJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CNCC3=CN=CC=C3)OCC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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